4,4'-Bipyridine dihydrate

Description

Significance of Bipyridine Ligands in Coordination and Supramolecular Chemistry

Bipyridine ligands, in general, are of paramount importance in coordination and supramolecular chemistry. nih.govalfachemic.com Their structure, featuring two nitrogen atoms with strong coordinating abilities, allows them to form stable complexes with a wide array of metal ions. alfachemic.com This chelating capability is a cornerstone of modern coordination chemistry. alfachemic.comresearchgate.net The 2,2'-bipyridine (B1663995) isomer, in particular, has been extensively studied due to its robust redox stability and the ease with which it can be functionalized. researchgate.net

The incorporation of bipyridine ligands into metal complexes can significantly influence their electronic and photophysical properties. fiveable.me This has led to their use in applications such as dye-sensitized solar cells and in the development of luminescent materials. alfachemic.comfiveable.me In supramolecular chemistry, bipyridine ligands are employed as scaffolds to construct complex, self-assembled architectures. nih.govdepaul.edu Their ability to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, further stabilizes these supramolecular assemblies. fiveable.me

Distinctive Role of 4,4'-Bipyridine (B149096) Dihydrate in Advanced Chemical Research

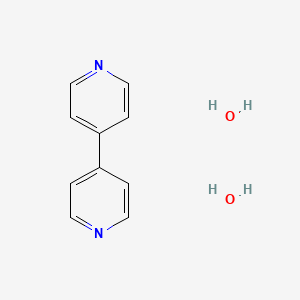

The dihydrate form of 4,4'-Bipyridine possesses a distinct role in advanced chemical research, primarily due to the influence of its water molecules on the crystal structure. In the solid state of 4,4'-Bipyridine dihydrate, the bipyridine molecules are arranged in stacks. nih.gov These stacks are interconnected through a network of hydrogen bonds involving the water molecules and the nitrogen atoms of the pyridine (B92270) rings (O-H···N) as well as between the water molecules themselves (O-H···O). nih.gov This arrangement results in the formation of sheet-like structures. nih.gov

The presence of these water molecules and the specific hydrogen bonding network they create are crucial in crystal engineering. The hydrate (B1144303) can be interconverted with the anhydrate form, and this transformation is sensitive to environmental conditions such as humidity. acs.org This property makes this compound a valuable coformer in the synthesis of cocrystals and coordination polymers, where the controlled inclusion or exclusion of water can direct the formation of different supramolecular architectures. acs.orgacs.org The exposed nitrogen atoms in 4,4'-bipyridine, compared to its 2,2'-isomer, provide greater conformational flexibility and facilitate the accommodation of other molecules within the crystal lattice. acs.org

Overview of Current Research Landscape and Key Areas of Investigation

The current research landscape for 4,4'-Bipyridine and its dihydrate form is vibrant and expanding. A major area of investigation is its use as a linker in the synthesis of coordination polymers. rsc.orgrsc.org Researchers are exploring the use of various transition metals and anions to create a diverse range of network topologies, from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. rsc.orgacs.org These materials are being investigated for a variety of potential applications, including catalysis, gas storage, and as luminescent materials. alfachemic.comrsc.org

Recent research has also focused on developing more sustainable and environmentally friendly methods for synthesizing these coordination polymers. For instance, sonochemical methods, which use ultrasound, have been successfully employed to produce nanocrystals of 1D zinc(II) coordination polymers with 4,4'-bipyridine in shorter reaction times compared to conventional methods. mdpi.com

Furthermore, there is growing interest in the functional properties of materials derived from 4,4'-bipyridine. Studies have shown that some coordination polymers incorporating this ligand exhibit antimicrobial and antibiofilm activity. mdpi.com In another vein of research, functionalized 4,4'-bipyridines are being designed and synthesized to act as inhibitors of biological processes, such as transthyretin fibrillogenesis, which is associated with amyloid diseases. mdpi.com The introduction of various substituents onto the bipyridine skeleton is also being explored to control the self-assembly of these molecules on surfaces, which has implications for the development of new nanomaterials. researchgate.net

Table 1: Selected Coordination Polymers Synthesized using 4,4'-Bipyridine

| Compound | Metal Ion | Anion/Other Ligands | Dimensionality | Reference |

|---|---|---|---|---|

| Co(SO₄)(H₂O)₃(4,4'-bipy)·2H₂O | Co(II) | SO₄²⁻, H₂O | 1D | acs.org |

| CoCl₂(DMSO)₂(4,4'-bipy) | Co(II) | Cl⁻, DMSO | 1D | acs.org |

| Co(OAc)₂(4,4'-bipyridine) | Co(II) | OAc⁻ | 1D | acs.org |

| [Zn(4,4'-bipy)Cl₂]∞ | Zn(II) | Cl⁻ | 1D | mdpi.com |

| [Zn(4,4'-bipy)₂(OAc)₂]∞ | Zn(II) | OAc⁻ | 1D | mdpi.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

4-pyridin-4-ylpyridine;dihydrate |

InChI |

InChI=1S/C10H8N2.2H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;;/h1-8H;2*1H2 |

InChI Key |

SMEGNDLCVNPDNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC=C2.O.O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for 4,4 Bipyridine Dihydrate and Its Derivatives

Established Synthetic Strategies for 4,4'-Bipyridine (B149096) Core

Traditional methods for constructing the 4,4'-bipyridine scaffold have been well-established, primarily relying on the coupling of pyridine (B92270) precursors.

Metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of biaryls, including 4,4'-bipyridine. These methods typically involve the reaction of a pyridine derivative, often a halopyridine, in the presence of a transition metal catalyst.

Ullmann Coupling: The Ullmann reaction is a classic method that uses copper to mediate the homocoupling of aryl halides to form symmetrical biaryls. preprints.orgorganic-chemistry.org This technique has been applied to the synthesis of 4,4'-bipyridine from halogenated pyridines, though it often requires high temperatures. preprints.org The reaction can proceed through either a radical or an anion process. preprints.orgmdpi.com To improve efficiency, bimetallic systems combining copper with a catalytic amount of a palladium salt have been developed to facilitate the reaction under milder conditions. More recently, nickel-catalyzed enantioselective Ullmann couplings have been developed for creating axially chiral bipyridines. nih.gov

Palladium- and Nickel-Catalyzed Coupling: Palladium and nickel complexes are highly effective catalysts for these transformations. Bipyridine compounds can be synthesized in good yields by the oxidative addition of halogenated pyridines in the presence of a palladium catalyst and a reducing agent. preprints.orgmdpi.com For instance, the combination of Pd(OAc)₂ and piperazine (B1678402) in DMF at 140 °C facilitates the homocoupling of bromopyridines. preprints.orgmdpi.com Similarly, nickel catalysts, such as NiBr₂(PPh₃)₂, have been used with a zinc powder reductant to achieve high yields of substituted 4,4'-bipyridines under mild conditions. mdpi.com A challenge in these reactions is the tendency of the bipyridine product to coordinate with the metal catalyst, which can decrease catalytic activity.

Table 1: Examples of Metal-Catalyzed Homocoupling Reactions for 4,4'-Bipyridine Synthesis This table is interactive. You can sort and filter the data.

| Catalyst System | Substrate | Key Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Cu powder | 2-bromo-4-methylpyridine | High temperature | 4,4'-bis(methyl)-2,2'-bipyridine | Not specified | |

| Pd(OAc)₂ / piperazine | Bromopyridines | DMF, 140 °C | Symmetrical bipyridines | Good | preprints.orgmdpi.com |

| NiBr₂(PPh₃)₂ / Et₄NI / Zn powder | 4-bromo-2,6-dimethylpyridine | Mild conditions | 2,2′,6,6′-tetramethyl-4,4′-bipyridine | High | mdpi.com |

| Pd/C / Sodium formate | 4-Chloropyridine | Reflux, aqueous | 4,4'-Bipyridine | 46.2% | prepchem.com |

| Copper metal | Halogenated pyridine | High temperature | Symmetrical bipyridines | Good | preprints.org |

Besides metal-catalyzed homocoupling, other routes have been developed for synthesizing the 4,4'-bipyridine core.

Wurtz-Type Coupling: The first synthesis of 4,4'-bipyridine was reported in 1868 by Thomas Anderson, who heated pyridine with sodium metal. wikipedia.org This is a form of Wurtz coupling. The reaction mechanism involves a single electron transfer (SET) from the sodium metal. mdpi.com A modified "hot sodium method" has been patented, which involves dissolving sodium in an organic solvent like hexamethylphosphoramide (B148902) (HMPA), reacting it with pyridine, and then oxidizing the mixture. google.com

Dimerization of Lithiated Pyridines: Symmetrical bipyridines bearing reactive functional groups can be prepared via the dimerization of lithiated dihalopyridines. researchgate.net For example, treating a dihalopyridine with a lithium base such as lithium diisopropylamide (LDA) can induce dimerization to form polyhalogenated 4,4'-bipyridines in moderate to good yields. researchgate.net

Other Methods: A method involving the reaction of 1-[2-pyridyl)ethyl] pyridinium (B92312) chloride with sodium cyanide, followed by oxidation with an iodine solution, has also been reported to produce 4,4'-bipyridine. prepchem.com

Green and Advanced Preparation Techniques for 4,4'-Bipyridine Derivatives

In line with the principles of green chemistry, modern synthetic methods aim to reduce energy consumption, reaction times, and the use of hazardous materials.

Sonochemistry, the application of ultrasound to chemical reactions, offers a green and rapid route for synthesizing coordination polymers. The use of high-intensity ultrasonic energy creates extreme local conditions of high temperature and pressure through acoustic cavitation, which promotes the reaction. mdpi.com

Researchers have reported the sonochemical synthesis of one-dimensional zinc(II) coordination polymers using 4,4'-bipyridine as a spacer ligand. mdpi.com By sonicating zinc salts (ZnCl₂ or Zn(OAc)₂) with 4,4'-bipyridine in benign solvents like ethanol (B145695) and water, crystalline polymers such as [Zn(4,4′-bipy)Cl₂]∞ and [Zn(4,4′-bipy)₂(OAc)₂]∞ were obtained in minutes. mdpi.com This represents a significant improvement over conventional methods that can take several days. mdpi.com The resulting materials are nanocrystalline, with average crystal sizes around 100 nm. mdpi.com

Table 2: Comparison of Conventional vs. Sonochemical Synthesis of [Zn(4,4′-bipy)Cl₂]∞ This table is interactive. You can sort and filter the data.

| Parameter | Conventional Method | Sonochemical Method | Reference(s) |

|---|---|---|---|

| Reaction Time | Several hours to days | < 5 minutes | mdpi.com |

| Temperature | Often elevated | Room temperature | mdpi.com |

| Solvents | Various organic solvents | Benign (Ethanol, Water) | mdpi.com |

| Product Form | Bulk crystals | Nanocrystals (~100 nm) | mdpi.com |

| Energy Input | Thermal | Acoustic | mdpi.com |

Electrochemical methods provide an alternative pathway for synthesizing 4,4'-bipyridine. One reported method involves the electrolysis of pyridine in acetonitrile (B52724) containing carbon dioxide and a nickel(II) complex as a catalyst. chemicalbook.com The reaction is carried out at a constant potential to produce 4,4'-bipyridine. chemicalbook.com The study of the electrochemical behavior of bipyridine derivatives, often through cyclic voltammetry, is crucial for understanding their redox properties and for applications in areas like electrochromics. acs.org

Controlled Derivatization and Substitution Patterns on 4,4'-Bipyridine Scaffold

The functionalization of the 4,4'-bipyridine scaffold is key to tuning its properties for specific applications, such as in molecular switches, responsive materials, and coordination chemistry. nih.govnih.gov

Quaternization: The nitrogen atoms of the pyridine rings are nucleophilic and can be readily quaternized. Mono- and di-quaternized 4,4'-bipyridine derivatives are important classes of compounds. nih.gov

Monoquats (Monosubstituted Derivatives): These are often used as ligands in transition metal complexes. The coordination of a monoquat to a metal center like Ru(II) or Fe(II) can lead to intensely colored complexes due to metal-to-ligand charge transfer (MLCT), a phenomenon that is often sensitive to solvent polarity (solvatochromism). nih.gov

Viologens (N,N'-disubstituted Derivatives): Also known as paraquats, these compounds are known for their redox activity and electrochromic properties. They are central to the development of molecular machines and switches. nih.gov

Site-Selective Cross-Coupling: For targeted synthesis of complex derivatives, polyhalogenated 4,4'-bipyridines serve as versatile platforms. By introducing multiple halogen atoms (e.g., chlorine, bromine) onto the bipyridine core, chemists can perform site-selective cross-coupling reactions to introduce different functional groups at specific positions, leading to a diverse family of chiral and functionalized 4,4'-bipyridines. nih.gov

Borylation: 4,4'-Bipyridine can activate diboron(4) compounds to form N,N'-diboryl-4,4'-bipyridinylidene. nih.gov This transformation is a key step in the 4,4'-bipyridine-catalyzed reduction of nitroarenes. Density functional theory (DFT) calculations have shown that an N-boryl 4,4'-bipyridyl radical is a crucial intermediate in this process. nih.gov

Coordination Chemistry of 4,4 Bipyridine Dihydrate

Principles of Ligand Design and Coordination Modes

The utility of 4,4'-bipyridine (B149096) in constructing complex superstructures stems from its inherent structural properties, which dictate its coordination behavior with metal ions.

The most prominent role of 4,4'-bipyridine in coordination chemistry is that of a bridging ligand. alkalimetals.com It is frequently employed to connect two or more metal centers, leading to the formation of dinuclear or polynuclear complexes. researchgate.netniscpr.res.in This bridging capability is central to the field of crystal engineering, where it is used to design and synthesize coordination polymers with specific topologies and properties. The distance between the two nitrogen atoms allows for the creation of extended structures such as chains, ladders, and three-dimensional frameworks. ub.edunih.govosti.gov For instance, it can link metal ions to form simple 1D chains or more complex ladder-type polymers. ub.edunih.govresearchgate.net The nature of the resulting architecture is influenced by various factors, including the coordination geometry of the metal ion, the metal-to-ligand ratio, the solvent, and the presence of other co-ligands or counter-ions. ub.edu

4,4'-bipyridine is classified as a divergent, or exo-bidentate, ligand. This terminology refers to the orientation of its two nitrogen donor atoms, which point in opposite directions away from the center of the molecule. This geometric characteristic prevents the ligand from chelating to a single metal center, a common mode for its isomer, 2,2'-bipyridine (B1663995). Instead, its divergent nature makes it perfectly suited for bridging two distinct metal centers, facilitating the self-assembly of extended networks and coordination polymers. nih.govalkalimetals.com The predictable, linear extension provided by the 4,4'-bipyridine bridge is a key tool for designing materials with desired structural motifs.

Synthesis and Characterization of Metal Complexes with 4,4'-Bipyridine Dihydrate

The synthesis of metal complexes incorporating 4,4'-bipyridine is typically achieved through self-assembly processes, where the ligand and a metal salt are combined in a suitable solvent. The final product can be influenced by subtle changes in reaction conditions. ub.edu

While 4,4'-bipyridine is renowned for its bridging capability, it can, under certain circumstances, function as a monodentate ligand, coordinating to only a single metal center. In such cases, one of the pyridine (B92270) nitrogen atoms remains uncoordinated. rsc.orge3s-conferences.org This coordination mode is less common and often arises due to the presence of other competing ligands or specific structural constraints that prevent the formation of a bridged structure. rsc.org For example, in certain manganese(II) complexes containing 4-sulfobenzoate, the 4,4'-bipyridine systematically acts as a monodentate ligand because the uncoordinated nitrogen atom engages in intermolecular hydrogen bonding, which blocks it from binding to another metal center. rsc.org Similarly, a mononuclear copper(II) complex has been synthesized where 4,4'-bipyridine acts as a monodentate co-ligand alongside other chelating groups. e3s-conferences.org

The formation of dinuclear and polynuclear compounds is the hallmark of 4,4'-bipyridine's coordination chemistry.

Dinuclear Complexes: In these compounds, a single 4,4'-bipyridine molecule bridges two metal centers. A notable example is the dinuclear copper(II) complex, Cu2L2(bipy)2·bipy, where 'L' is a Schiff base ligand. In this structure, the 4,4'-bipyridine acts as a pillar connecting two copper units, resulting in a Cu···Cu separation of 11.129(2) Å. nih.govresearchgate.net Dinuclear complexes have also been reported for other metals, including zinc and ruthenium. niscpr.res.innih.gov

Polynuclear Complexes (Coordination Polymers): The ability of 4,4'-bipyridine to repeatedly link metal centers leads to the formation of coordination polymers with diverse dimensionalities and topologies. ub.edu One-dimensional (1D) polymers are common, exhibiting structures such as linear chains or zig-zag patterns. ub.edu For example, two concomitant Cu(II) polymers with 4,4'-bipyridine and piperonylic acid were synthesized, one forming zig-zag chains and the other linear chains. ub.edu More complex architectures, like the ladder-type structure found in a silver(I) coordination polymer, are also well-documented. nih.gov By using ancillary ligands with varied functionalities, three-dimensional (3D) frameworks can be constructed, some of which feature porous architectures. osti.gov

4,4'-bipyridine forms stable complexes with a wide range of transition metals. The specific metal ion influences the geometry and final structure of the resulting coordination compound.

Copper(II): Cu(II) complexes with 4,4'-bipyridine are extensively studied. They are often synthesized by reacting a copper(II) salt, such as copper(II) acetate (B1210297) dihydrate, with 4,4'-bipyridine. researchgate.net These reactions can yield polymeric structures where the 4,4'-bipyridine acts as a bidentate bridge between copper centers. researchgate.net The coordination environment around the Cu(II) ion is often a distorted square pyramidal or octahedral geometry. nih.gov The resulting structures can range from 1D chains to discrete dinuclear units. ub.edunih.gov

Cadmium(II): With Cd(II), 4,4'-bipyridine has been used to construct robust coordination frameworks, often in conjunction with other organic linkers. osti.gov For instance, hydro/solvothermal synthesis using 4,4'-bipyridine and 2-sulfoterephthalate with Cd(II) salts has produced 3D frameworks containing helical structures. osti.gov In some cases, Cd(II) forms five-coordinate complexes with a distorted trigonal-bipyramidal geometry, incorporating one 4,4'-dimethyl-2,2'-bipyridine (B75555) ligand and other solvent or halide ligands. nih.govnih.gov

Silver(I): Ag(I) ions, which favor linear coordination, readily form 1D coordination polymers with 4,4'-bipyridine. These often take the form of infinite chains or more elaborate ladder-type structures. nih.govresearchgate.net The synthesis is typically carried out using hydrothermal methods or slow diffusion of reactant solutions. nih.gov In a reported ladder-type polymer, the legs of the ladder are formed by parallel 4,4'-bipyridine ligands linking silver ions, while the rungs are constructed by Ag-Ag interactions. nih.gov

Zinc(II): Zn(II) forms a variety of structures with 4,4'-bipyridine. A dinuclear complex, [Zn2(4,4'-bipyridine)(mes)4], has been synthesized and is notable for its ability to be chemically reduced to form stable radical anionic and dianionic species where the negative charge is localized on the bipyridine bridge. nih.gov In combination with other ligands, Zn(II) and 4,4'-bipyridine can assemble into three-fold interpenetrated 3D porous architectures. osti.gov

Ruthenium(II): The coordination of 4,4'-bipyridine to Ru(II) is of significant interest, particularly in the study of mixed-valence compounds. acs.org Dinuclear Ru(II) complexes where two ruthenium centers are bridged by 4,4'-bipyridine have been synthesized and characterized. niscpr.res.in These complexes are important for investigating electron transfer processes and intramolecular communication between metal centers mediated by the bridging ligand. alkalimetals.comacs.org

Table 1: Selected Metal Complexes of 4,4'-Bipyridine

| Metal Ion | Complex Formula Fragment | Structure Type | Key Feature(s) | Reference(s) |

|---|---|---|---|---|

| Cu(II) | {[Cu(Pip)₂(4,4'-bipy)]}n | 1D Polymer | Zig-zag chain structure. | ub.edu |

| Cu(II) | [Cu₂L₂(bipy)]²⁺ | Dinuclear | 4,4'-bipyridine bridge with Cu···Cu distance of 11.129(2) Å. | nih.govresearchgate.net |

| Cu(II) | [CuL(4,4′-bipy)(H₂O)₂]⁺ | Mononuclear | Monodentate coordination of 4,4'-bipyridine. | e3s-conferences.org |

| Ag(I) | [Ag(HL)(4,4'-bpy)]n | 1D Polymer | Ladder-type structure with Ag-Ag interactions. | nih.gov |

| Zn(II) | [Zn₂(4,4'-bipyridine)(mes)₄] | Dinuclear | Can be reduced to stable radical anionic and dianionic forms. | nih.gov |

| Cd(II) | Cd₃(stp)₂(bpy)₃(H₂O)₃ | 3D Framework | Layer-pillar framework with 4,4'-bipyridine as pillars. | osti.gov |

| Mn(II) | [Mn(4-Hsb)₂(4,4'-bipy)₂(H₂O)₂] | Mononuclear | Systematic monodentate coordination of 4,4'-bipyridine. | rsc.org |

| Ru(II) | [{(bipy)₂(Cl)Ru}₂(µ-L)]²⁺ | Dinuclear | Bridged by 4,4'-bipyridine (L). | niscpr.res.in |

Design and Construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The linear and rigid nature of the 4,4'-bipyridine ligand makes it an exceptional building block for the rational design of CPs and MOFs. The nitrogen atoms at the 4 and 4' positions act as divergent coordination sites, enabling the connection of metal ions into extended structures. The use of this compound in synthesis can introduce water molecules into the coordination sphere of the metal ion or as guest molecules within the framework, further influencing the structural outcome.

Formation of One-Dimensional (1D) Coordination Chains

The simplest and most common structural motif achieved with 4,4'-bipyridine is the one-dimensional (1D) chain. In these structures, metal ions are linked by bridging 4,4'-bipyridine ligands to form linear or zigzag chains. The presence of water molecules, originating from the dihydrate ligand or the solvent, can coordinate to the metal centers, completing their coordination spheres.

The synthesis of a novel one-dimensional zinc coordination polymer, [Zn2(C8H7O2)4(C10H8N2)]n, involves dinuclear zinc units bridged by 4,4'-bipyridine ligands to form infinite chains. nih.govnih.gov

Table 1: Examples of 1D Coordination Polymers with 4,4'-Bipyridine

| Compound Formula | Metal Ion | Chain Geometry | Reference |

| {[Cu(Pip)2(4,4'-bipy)(H2O)]·½(4,4'-bipy)·(DMF)}n | Cu(II) | Linear | ub.edumdpi.com |

| Co(SO4)(H2O)3(4,4'-bipy)·2H2O | Co(II) | Linear | nih.gov |

| [Zn2(C8H7O2)4(C10H8N2)]n | Zn(II) | Linear | nih.govnih.gov |

| {[Cu(Pip)2(4,4'-bipy)]}n | Cu(II) | Zigzag | ub.edu |

Assembly of Higher-Dimensional Coordination Networks (2D, 3D)

By employing metal ions with appropriate coordination geometries and controlling reaction conditions, 4,4'-bipyridine can be used to construct two-dimensional (2D) and three-dimensional (3D) networks. These higher-dimensional structures often exhibit interesting properties such as porosity, which is relevant for applications in gas storage and separation.

Two-dimensional networks, often with a (4,4) square grid topology, are a prominent class of coordination polymers formed with 4,4'-bipyridine. In these structures, the metal centers act as four-connecting nodes. The axial positions of the metal's coordination sphere are typically occupied by anions or solvent molecules, such as water. The reaction of Cd(NO3)2·4H2O with 4,4'-bipyridine can lead to the formation of a 2D brick-wall motif assembled from dimeric building blocks. nih.gov Furthermore, isostructural 2D coordination polymers of iron(II) with the formula [Fe(4,4'-bipyridine)2(NCX)2]·4CHCl3 (X = S, Se) have been synthesized and shown to exhibit cooperative spin transitions. nih.gov

Three-dimensional frameworks can be achieved through the interpenetration of 2D nets or by using metal centers that promote 3D connectivity. For example, lanthanide metal-ligand frameworks with 4,4'-bipyridine-N,N'-dioxide have been shown to form two-fold interpenetrating three-dimensional nets. rsc.org The reaction of M(S2O6) (M = Co(II), Ni(II)) with 4,4'-bipyridine-N,N'-dioxide can also result in the formation of 3D complexes. nih.gov

Engineering of Molecular Antenna Coordination Polymers

A fascinating application of 4,4'-bipyridine in coordination chemistry is the construction of "molecular antenna" coordination polymers. In these structures, a central metal ion is part of a 1D coordination chain formed by bridging 4,4'-bipyridine ligands, while additional terminally monodentate-bound 4,4'-bipyridine ligands are attached to the metal centers. These terminal ligands act as "antennas" that can absorb light energy and transfer it to the metal center or another part of the framework.

A prime example is the one-dimensional coordination polymer [{Cd(μ-4,4'-bipy)(4,4'-bipy)2(H2O)2}(ClO4)2 · 2 4,4'-bipy · 4.5 H2O]n. mdpi.com In this compound, Cd2+ ions are linked into linear chains by bridging 4,4'-bipyridine ligands. Two additional terminally bound 4,4'-bipyridine ligands coordinate to each Cd2+ ion in the equatorial plane, creating the molecular antenna arrangement. The axial positions are occupied by water molecules. mdpi.com The presence of excess 4,4'-bipyridine in the reaction mixture often favors the formation of these molecular antenna structures. mdpi.com

Geometrical Considerations and Conformational Analysis in Coordination Environments

Octahedral Coordination Spheres

Octahedral geometry is one of the most common coordination environments for metal ions in complexes with 4,4'-bipyridine. In a typical octahedral arrangement, the metal ion is coordinated to six ligands. When 4,4'-bipyridine acts as a bridging ligand, it usually occupies two trans positions in the octahedral sphere, leading to the formation of linear chains. The remaining four equatorial positions are then occupied by other ligands, which can include water molecules from the this compound, anions, or other solvent molecules.

In the molecular antenna complex [{Cd(μ-4,4'-bipy)(4,4'-bipy)2(H2O)2}(ClO4)2 · 2 4,4'-bipy · 4.5 H2O]n, the Cd2+ ions adopt an octahedral coordination sphere. mdpi.com Similarly, in the complex [Co(H2O)4(bipy)]n, the cobalt ion is in an octahedral environment, coordinated to four water molecules and two nitrogen atoms from two different 4,4'-bipyridine ligands. nih.gov A multifunctional chromic Co(II) complex has also been reported with an octahedral geometry, featuring four coordinated water molecules and two monosubstituted 4,4'-bipyridine units in the apical positions. nih.gov

Table 2: Selected Bond Distances (Å) in Octahedral Complexes with 4,4'-Bipyridine and Coordinated Water

| Complex | Metal-N(bipy) Distance (Å) | Metal-O(H2O) Distance (Å) | Reference |

| {[Cu(Pip)2(4,4'-bipy)(H2O)]·½(4,4'-bipy)·(DMF)}n | ~2.0-2.3 | ~2.15 | ub.edu |

| [{Cd(μ-4,4'-bipy)(4,4'-bipy)2(H2O)2}(ClO4)2]n | ~2.3-2.4 | ~2.3 | mdpi.com |

Tetrahedral and Pseudo-Octahedral Geometries

While octahedral geometry is prevalent, tetrahedral and pseudo-octahedral geometries are also observed in coordination polymers with 4,4'-bipyridine, particularly with d10 metal ions like Zn(II) and Cd(II). In a tetrahedral geometry, the metal ion is coordinated to four ligands. When 4,4'-bipyridine acts as a bridging ligand between tetrahedral centers, it often leads to the formation of zigzag or helical chains.

For instance, the reaction of zinc halides with 4,4'-bipyridine can result in the formation of 1D zigzag chains where the zinc atoms are in a tetrahedral environment, bridged by the bipyridine ligands. The other two coordination sites are occupied by halide ions. The presence of coordinated water molecules is less common in purely tetrahedral complexes with 4,4'-bipyridine.

Pseudo-octahedral geometries can arise from distortions of a perfect octahedron, often due to the electronic effects of the metal ion (Jahn-Teller distortion) or the steric constraints imposed by the ligands. In some Cu(II) complexes, which are prone to Jahn-Teller distortion, a distorted octahedral or square pyramidal geometry is observed. ub.edu

Influence of Ligand Conformation on Metal Center Geometry

The conformational flexibility of the 4,4'-bipyridine ligand is a critical determinant in the architecture of the resulting coordination polymer and, consequently, the coordination geometry of the metal center. This flexibility arises primarily from the rotation around the C-C single bond connecting the two pyridine rings. The energetic balance between the π-conjugation, which favors a planar conformation, and the steric repulsion between the ortho-hydrogen atoms, which stabilizes a non-planar or twisted structure, dictates the final dihedral angle between the rings. aip.org This torsional freedom allows 4,4'-bipyridine to act as a versatile linker, capable of adopting various conformations to accommodate the geometric preferences of different metal ions and the steric demands of co-ligands, including water molecules.

The conformation of the 4,4'-bipyridine ligand directly influences the dimensionality and topology of the coordination network. A planar or near-planar conformation often facilitates the formation of linear or simple zig-zag one-dimensional (1D) chains. ub.edu In these arrangements, the ligand acts as a straight or slightly angled bridge between metal centers. Conversely, a significant twist in the dihedral angle of the bipyridine ligand can lead to the formation of more complex structures such as helical or ladder-like chains. nih.gov

The water molecules in this compound play a crucial role, often acting as co-ligands that coordinate directly to the metal ion. This participation of water in the primary coordination sphere fundamentally alters the metal center's environment. The coordination of water molecules increases the coordination number of the metal ion and can enforce specific geometries. For example, in many copper(II) complexes, water molecules occupy the apical positions of a square pyramidal or octahedral geometry, often resulting in elongated Cu-O bonds due to the Jahn-Teller effect. ub.edu

A compelling example of this dual influence is seen in two distinct copper(II) coordination polymers synthesized under slightly different conditions. ub.edu The complex {[Cu(Pip)2(4,4'-bipy)]}n features a 1D zig-zag polymeric structure where the 4,4'-bipyridine ligand bridges the copper centers. ub.edu In contrast, the related complex {[Cu(Pip)2(4,4'-bipy)(H2O)]·½(4,4'-bipy)·(DMF)}n incorporates a water molecule into the copper's coordination sphere. ub.edu This single change results in a linear 1D chain arrangement instead of a zig-zag one, and the copper(II) ion adopts a square pyramidal geometry with the water molecule in the apical position. ub.edu

Similarly, in a cobalt(II) complex, {[Co3(4,4'-bipy)4(3-Clbenz)6(H2O)2]·2CH3OH}n, coordinated water molecules are integral to the final structure. nih.gov Here, the metal centers are linked by 4,4'-bipyridine molecules into linear chains, which are further joined by other cobalt units to form a ladder-chain structure. The coordination sphere of some cobalt ions is completed by two water molecules, demonstrating how the interplay between the bridging ligand and aqua co-ligands dictates the ultimate supramolecular assembly. nih.gov The presence of 4,4'-bipyridine can also influence the coordination mode of other ligands present, sometimes reducing their denticity. mdpi.com

Table 3.4.3.1: Influence of 4,4'-Bipyridine and Water on Metal Center Geometry

| Complex Formula | Metal Ion | Ligand Role/Conformation | Role of Water | Metal Center Geometry |

| {[Cu(Pip)2(4,4'-bipy)]}n ub.edu | Cu(II) | Bridging ligand in a 1D zig-zag chain | Not coordinated | Distorted Octahedral |

| {[Cu(Pip)2(4,4'-bipy)(H2O)]·½(4,4'-bipy)·(DMF)}n ub.edu | Cu(II) | Bridging ligand in a 1D linear chain | Coordinated at the apical position | Square Pyramidal |

| CuL(4,4′-bipy)(H2O)2(ClO4) e3s-conferences.org | Cu(II) | Co-ligand | Two coordinated water molecules at apical positions | Slightly Distorted Octahedron |

| Cu2L2(bipy)2·bipy researchgate.net | Cu(II) | Bridging ligand in a dinuclear complex | Not coordinated (participates in H-bonding) | Square Planar |

| {[Co3(4,4'-bipy)4(3-Clbenz)6(H2O)2]·2CH3OH}n nih.gov | Co(II) | Bridging ligand forming a ladder-chain structure | Two coordinated water molecules | Octahedral |

| Mg(H2O)4(4,4'-bipy)22·2(4,4'-bipy)·2H2O·2MeOH mdpi.com | Mg(II) | Monodentate terminal ligand in trans orientation | Four coordinated water molecules | Octahedral |

Supramolecular Chemistry and Crystal Engineering of 4,4 Bipyridine Dihydrate

Exploration of Intermolecular Non-Covalent Interactions

The crystal structure and resulting properties of materials containing 4,4'-bipyridine (B149096) dihydrate are dictated by a hierarchy of intermolecular non-covalent interactions. These forces, ranging from strong hydrogen bonds to weaker π-stacking and C-H contacts, collectively determine the supramolecular assembly. nih.govrsc.orgexlibrisgroup.com

Hydrogen bonds are the principal driving force in the crystal engineering of 4,4'-bipyridine systems. In the crystal structure of 4,4'-bipyridine dihydrate itself, the water molecules play a crucial role in the supramolecular assembly. researchgate.netresearchgate.net They form chains through O-H···O hydrogen bonds, and these water chains then connect adjacent stacks of 4,4'-bipyridine molecules via robust O-H···N hydrogen bonds between the water's hydrogen atoms and the pyridine (B92270) nitrogen atoms. researchgate.netresearchgate.net This creates extended two-dimensional sheets. researchgate.netresearchgate.net

When 4,4'-bipyridine is cocrystallized with other molecules, particularly carboxylic acids, a rich variety of hydrogen bonding synthons is observed. The most common and robust of these is the acid-pyridine heterosynthon, an O-H···N interaction. researchgate.netmdpi.comresearchgate.net Depending on the stoichiometry and the specific coformer, this can involve one or both nitrogen atoms of the 4,4'-bipyridine molecule. mdpi.comnih.gov For instance, in cocrystals with certain 4-alkoxybenzoic acids, a linear 2:1 unit is formed where two acid molecules are hydrogen-bonded to one 4,4'-bipyridine molecule. nih.gov

Table 1: Examples of Hydrogen Bond Geometries in 4,4'-Bipyridine Systems

| System | Hydrogen Bond Type | D-H···A | Interaction Details | Reference |

| This compound (C₁₀H₈N₂·2H₂O) | O-H···N, O-H···O | O-H···N, O-H···O | Water molecules form chains via O-H···O bonds, which in turn connect 4,4'-bipyridine stacks through O-H···N interactions, forming sheets. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Cocrystal with Piperonylic Acid ((HPip)(4,4'-bipy)) | O-H···N | O1-H1···N1 | A classic acid-pyridine heterosynthon is formed with a bond distance of 1.62(4) Å and an angle of 172(3)°. Unusually, only one nitrogen atom of the 4,4'-bipyridine is involved in this primary interaction. mdpi.com | mdpi.com |

| Cocrystal with Cinnamic Acid ((HCinn)₂(4,4'-bipy)) | O-H···N | O1-H1···N003 | Two cinnamic acid molecules interact with one 4,4'-bipyridine molecule, forming two acid-pyridine heterosynthons with a bond distance of 1.61(2) Å and an angle of 178.4(14)°. mdpi.com | mdpi.com |

| Salt with 1,3,5-Cyclohexanetricarboxylic Acid (CTA) and 1,2-Bis(4-pyridyl)ethane | N⁺-H···O⁻ | N⁺-H···O⁻ | Proton transfer from the carboxylic acid to the bipyridine derivative occurs, leading to the formation of ionic N⁺-H···O⁻ hydrogen bonds that connect the components. acs.org | acs.org |

| Salt with Chloranilic Acid | N⁺-H···O, O-H···O, N⁺-H···N | N-H···O, O-H···O, N-H···N, C-H···O | Complex hydrogen-bonding networks are formed involving the dication of a π-extended 4,4'-bipyridine and the anion of chloranilic acid, resulting in unusual molecular tape and sheet structures. researchgate.net | researchgate.net |

Aromatic π-π stacking is another critical non-covalent interaction that directs the assembly of 4,4'-bipyridine-based crystal structures. acs.org In the single-crystal structure of 4,4'-bipyridine, molecules are arranged in a parallel fashion, facilitating identifiable π-π interactions between the pyridine rings. nih.gov In the dihydrate, the 4,4'-bipyridine molecules are organized into stacks, implying the presence of these stabilizing interactions. researchgate.netresearchgate.net

In cocrystals and salts, π-π interactions often work in concert with hydrogen bonding to build the final three-dimensional architecture. nih.gov For example, in a 2:1 cocrystal of 4-nitrophenol (B140041) and 4,4'-bipyridine, π-π interactions are observed between the ring systems of adjacent 4,4'-bipyridine molecules, with a centroid-to-centroid distance of 3.8255 (11) Å. nih.gov The interplay between hydrogen bonding, which might form chains or tapes, and π-π stacking, which organizes these tapes into layers or more complex frameworks, is a recurring theme in the crystal engineering of this compound. mdpi.comnih.govacs.org The strength and geometry of these stacking interactions can be modulated by the choice of coformer and can significantly influence the physicochemical properties of the resulting material. acs.orgrsc.org

Beyond the dominant hydrogen bonding and π-π stacking, a network of weaker interactions provides additional stabilization to the crystal lattice. C-H···O hydrogen bonds are frequently observed in the cocrystals of 4,4'-bipyridine, particularly with oxygen-rich coformers like carboxylic acids. researchgate.netmdpi.comnih.gov These interactions often form secondary synthons that link the primary hydrogen-bonded chains or layers into a more robust three-dimensional structure. researchgate.net For example, in cocrystals with 4-alkoxybenzoic acids, C-H···O hydrogen bonds are responsible for linking the primary 2:1 acid-base units into sheets or tapes. nih.gov

Cocrystal Formation and Solid Form Landscape Mapping

The propensity of 4,4'-bipyridine to form multiple solid-state forms, including hydrates, solvates, and cocrystals, makes it a prime subject for solid-form landscape mapping. This exploration is crucial for understanding its crystallization behavior and for designing new materials with tailored properties.

4,4'-bipyridine is an exceptionally effective coformer for cocrystallization, especially with carboxylic acids. researchgate.net The predictability of the acid-pyridine heterosynthon makes it a cornerstone of crystal engineering strategies. researchgate.netmdpi.com A vast number of cocrystals have been synthesized and structurally characterized with a wide range of mono-, di-, and tricarboxylic acids, including piperonylic acid, cinnamic acid, pimelic acid, and various isomers of benzenecarboxylic acids. researchgate.netmdpi.comnih.gov The stoichiometry of these cocrystals can vary, with common ratios being 1:1, 1:2, or 2:1 (bipyridine:acid), leading to diverse supramolecular architectures from simple tapes to complex interpenetrated networks. mdpi.comacs.org

Beyond carboxylic acids, 4,4'-bipyridine also forms cocrystals with other organic molecules containing hydrogen bond donor groups. A notable example is the 2:1 cocrystal with 4-nitrophenol, where O-H···N bonds create discrete trimolecular units. nih.gov It has also been successfully cocrystallized with active pharmaceutical ingredients like dapsone, demonstrating its utility in pharmaceutical solid-form screening. acs.org

Table 2: Selected Examples of 4,4'-Bipyridine Cocrystals and Salts

| Coformer(s) | Stoichiometry (Bipy:Coformer) | Primary Synthon(s) | Resulting Structure | Reference |

| Piperonylic Acid | 1:1 | O-H···N, C-H···O | Chains extended through a combination of acid-pyridine and C-H···O interactions. | mdpi.com |

| Cinnamic Acid | 1:2 | O-H···N, C-H···O | Chains formed via the acid-pyridine heterosynthon, combined with C-H···π interactions to form a 3D network. mdpi.com | mdpi.com |

| Isophthalic Acid | 1:1 | O-H···N, C-H···O, O-H···O | Tapes of acid-base components are formed and extended into sheets via O-H···O interactions. | researchgate.net |

| 1,3,5-Cyclohexanetricarboxylic Acid | 1:1.5 | O-H···N | A super honeycomb hydrogen bond network with hexagonal cavities filled by parallel triple interpenetration. | acs.org |

| Pimelic Acid | 1:1 | O-H···N | Exists in at least three polymorphic forms, all based on neutral O-H···N hydrogen-bonded cocrystals. | nih.gov |

| 4-Nitrophenol | 1:2 | O-H···N | Trimolecular units are formed that propagate through the crystal. nih.gov | nih.gov |

| Dapsone | 1:1 and 1:2 | N-H···N, N-H···O | Two distinct cocrystal forms (CC₄₄-A and CC₄₄-B) with different stoichiometries and packing arrangements. | acs.org |

Experimental and computational studies have revealed that 4,4'-bipyridine has a strong tendency to form solvates, including its well-known dihydrate. nih.govacs.org The exposed nature of its nitrogen atoms makes it more prone to accommodate solvent molecules compared to its isomer, 2,2'-bipyridine (B1663995). nih.govacs.org A comprehensive screening identified the stable dihydrate as well as eight other solvates with various carboxylic acids. nih.govacs.org

The interconversion between the anhydrate and dihydrate forms is a key characteristic. This transformation is rapid, exhibits little hysteresis, and occurs at a critical relative humidity of around 35% at room temperature. acs.org This behavior highlights the importance of controlling humidity during the processing and storage of 4,4'-bipyridine.

While polymorphism of pure 4,4'-bipyridine is not as extensively documented as its solvate formation, its cocrystals can exhibit this phenomenon. A notable example is the cocrystal with pimelic acid, for which three distinct polymorphic forms have been isolated and characterized. nih.gov These forms are true cocrystals of neutral molecules and interconvert at different temperatures, with Form III being the most stable at high temperatures. nih.gov This demonstrates that the flexibility of supramolecular interactions in 4,4'-bipyridine systems can lead to a complex solid-form landscape with multiple accessible crystalline states.

Table 3: Known Solid Forms of 4,4'-Bipyridine

| Form Type | Solvent/Coformer | Key Structural Features | Reference |

| Anhydrate | None | Molecules are arranged with identifiable C-H···N and π···π interactions. nih.gov | nih.govnih.gov |

| Dihydrate | Water | 4,4'-bipyridine stacks are connected by chains of water molecules through O-H···N and O-H···O hydrogen bonds to form sheets. researchgate.netresearchgate.net | researchgate.netresearchgate.netnih.gov |

| Solvate | Formic Acid | A disolvate was identified. nih.govacs.org | nih.govacs.org |

| Solvate | Acetic Acid | A polymorphic acetic acid disolvate was found. nih.gov | nih.gov |

| Solvate | Propionic Acid | One of several carboxylic acid solvates identified in a comprehensive solid-form screen. nih.govacs.org | nih.govacs.org |

| Cocrystal | Pimelic Acid | Three distinct polymorphic forms (I, II, and III) have been characterized, all based on neutral O-H···N hydrogen bonds but with different packing and thermal stability. nih.gov | nih.gov |

Principles of Supramolecular Self-Assembly and Directed Crystal Growth

The study of this compound (C₁₀H₈N₂·2H₂O) offers a clear window into the principles of supramolecular self-assembly and the rational design of crystalline materials. The inherent chemical properties of both 4,4'-bipyridine and water molecules—specifically their ability to act as hydrogen bond donors and acceptors—govern their spontaneous organization into a well-defined, stable, three-dimensional structure. This process is a prime example of crystal engineering, where non-covalent interactions are strategically used to construct a desired solid-state architecture.

The rational design of the supramolecular architecture of this compound is fundamentally based on the predictable and directional nature of hydrogen bonds. The 4,4'-bipyridine molecule is a linear, rigid building block with two nitrogen atoms at opposing ends. These nitrogen atoms are potent hydrogen bond acceptors. Water molecules, on the other hand, are excellent hydrogen bond donors and can also accept hydrogen bonds, allowing them to act as versatile molecular bridges.

Furthermore, the water molecules themselves form chains through O—H⋯O hydrogen bonds. These aqueous chains are situated between the stacks of bipyridine molecules, effectively creating a composite layered structure. researchgate.net The design, therefore, relies on the synergy between the bipyridine linker and the water bridge, where the stoichiometry of the hydrate (B1144303) is crucial for the formation of this specific supramolecular assembly. The exposed nitrogen atoms in the 4,4'-bipyridine structure facilitate the incorporation of water molecules, making it more prone to hydrate formation compared to some of its isomers. acs.orgnih.gov

The predictability of this assembly stems from the well-understood geometry of hydrogen bonds and the complementary nature of the donor and acceptor sites on the constituent molecules. This directed self-assembly leads to a highly ordered crystalline solid with specific physicochemical properties.

In the monoclinic crystal system of this compound, the hydrogen-bonding scheme is the dominant factor controlling the packing. researchgate.net The 4,4'-bipyridine molecules are organized into stacks along the crystallographic b-axis. These stacks are then interconnected by the hydrogen-bonded water molecules, forming extensive two-dimensional sheets that lie parallel to the (100) crystal plane. researchgate.net This sheet-like topology is a hallmark of the dihydrate's crystal structure.

The network can be described as a layered arrangement where organic layers of 4,4'-bipyridine are separated by inorganic layers of water molecules. The precise control over the network topology is evident from the fact that this layered structure is significantly different from that of anhydrous 4,4'-bipyridine, where the molecules are arranged in a herringbone pattern. The presence of water molecules fundamentally redirects the crystal packing from a densely packed structure to an extended hydrogen-bonded network.

The table below summarizes the key crystallographic data for this compound, which quantitatively describes the resulting crystal packing.

| Parameter | Value | Reference |

| Formula | C₁₀H₁₂N₂O₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2 | researchgate.net |

| a (Å) | 15.811(2) | researchgate.net |

| b (Å) | 3.7660(5) | researchgate.net |

| c (Å) | 9.176(1) | researchgate.net |

| β (°) | 114.053(2) | researchgate.net |

| V (ų) | 498.9 | researchgate.net |

| Z | 2 | researchgate.net |

This level of control, achieved by the simple inclusion of water molecules, underscores a fundamental principle of crystal engineering: the use of co-formers (in this case, water) to predictably modify the crystal packing and, consequently, the material's properties. The specific hydrogen bond distances and angles further dictate the rigidity and stability of the network. For instance, the O—H⋯N bonds effectively anchor the bipyridine molecules within the sheets, while the O—H⋯O interactions determine the structure of the water chains. The dihedral angle between the two pyridine rings of the 4,4'-bipyridine molecule is also influenced by the crystal packing environment created by the water molecules. researchgate.net

Advanced Characterization and Computational Studies

Spectroscopic and Diffraction-Based Characterization Techniques

A combination of spectroscopic and diffraction methods is employed to elucidate the distinct characteristics of 4,4'-bipyridine (B149096) dihydrate.

X-ray Diffraction Analysis (Single-Crystal X-ray Diffraction, Powder X-ray Diffraction)

X-ray diffraction is a cornerstone technique for determining the solid-state structure of 4,4'-bipyridine dihydrate.

Single-Crystal X-ray Diffraction (SCXRD) analysis has revealed the precise three-dimensional arrangement of atoms in the crystal lattice. The crystal structure of this compound, with the chemical formula C₁₀H₈N₂·2H₂O, shows that the 4,4'-bipyridine molecules are stacked along the crystallographic b-axis. researchgate.net These stacks are interconnected through O—H⋯N and O—H⋯O hydrogen bonds, forming sheets parallel to the (100) plane. researchgate.net Chains of hydrogen-bonded water molecules are situated between these bipyridine stacks. researchgate.net The structure involves two crystallographically independent 4,4'-bipyridine molecules and four independent water molecules. researchgate.net The torsion angle between the two pyridine (B92270) rings in the bipyridine molecule is approximately 41.6(1)°. researchgate.net

Powder X-ray Diffraction (PXRD) is instrumental in identifying the crystalline phases of 4,4'-bipyridine and its hydrated forms. It is used to confirm the formation of new crystal phases, such as in cocrystals, and to distinguish between the dihydrate and anhydrous forms. nih.govfigshare.com For instance, PXRD patterns of cocrystals containing 4,4'-bipyridine show characteristic diffraction peaks that are distinct from the starting materials, confirming the formation of a new crystalline entity. nih.gov The technique is also crucial for monitoring phase transformations, such as the dehydration of the dihydrate to the anhydrous form, which can occur at room temperature. researchgate.net

Table 1: Crystallographic Data for this compound at 130 K

| Parameter | Value |

| Formula | C₁₀H₈N₂·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 15.811(2) |

| b (Å) | 3.7660(5) |

| c (Å) | 9.176(1) |

| β (°) | 114.053(2) |

| V (ų) | 498.9 |

| Z | 2 |

| Data sourced from reference researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State ¹³C NMR, ¹¹³Cd NMR, ¹H NMR)

NMR spectroscopy provides valuable information about the local chemical environment of specific nuclei within the this compound structure.

Solid-State ¹³C NMR can be used to probe the carbon framework of 4,4'-bipyridine in the solid state. This technique is sensitive to the crystallographic environment of the carbon atoms and can be used to identify the presence of different polymorphs or solvates. researchgate.netrsc.org Although specific solid-state ¹³C NMR data for this compound is not detailed in the provided results, the technique is generally applied to characterize crystallographic disorder and the local environment of carbon atoms in related systems. researchgate.netnih.gov

¹¹³Cd NMR is a specialized NMR technique that can be employed when 4,4'-bipyridine is part of a cadmium-containing complex. For example, in a cadmium-based coordination polymer, ¹¹³Cd Magic Angle Spinning (MAS) NMR spectroscopy revealed a single resonance line at 89 ppm, indicating a similar local coordination environment for the cadmium atoms in the structure. researchgate.net This demonstrates the utility of ¹¹³Cd NMR in probing the metal coordination sphere in relevant materials.

¹H NMR spectroscopy in solution is used to confirm the structure of the 4,4'-bipyridine molecule and can be used to determine the water content in hydrated samples. researchgate.net The integration of the ¹H NMR spectrum can quantify the number of water molecules present in the crystal lattice. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are sensitive to the molecular vibrations and can provide fingerprints for the identification of 4,4'-bipyridine and its interactions.

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound and to study the hydrogen bonding interactions. The presence of water molecules in the dihydrate gives rise to characteristic O-H stretching and bending vibrations in the IR spectrum. nih.govchemicalbook.comnist.gov The N-H stretching vibrations from the pyridine rings are also observable. In situ surface-enhanced infrared reflection-adsorption spectroscopy (SEIRAS) has been used to study the adsorption of 4,4'-bipyridine on gold surfaces, revealing details about its orientation and co-adsorption with water molecules. capes.gov.br

Raman Spectroscopy complements IR spectroscopy and is particularly useful for studying the vibrations of the non-polar bonds in the 4,4'-bipyridine molecule. The analytical Raman spectrum of 4,4'-bipyridine shows characteristic peaks in the 900-1600 cm⁻¹ range, with prominent vibrational modes at approximately 980, 1215, 1285, 1493, and 1593 cm⁻¹. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for detecting trace amounts of 4,4'-bipyridine and studying its orientation on metal surfaces. nih.gov

Table 2: Characteristic Raman Peaks for 4,4'-Bipyridine

| Wavenumber (cm⁻¹) |

| 980 |

| 1215 |

| 1285 |

| 1493 |

| 1593 |

| Data sourced from reference researchgate.net |

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are crucial for understanding the stability and phase transitions of this compound.

Thermogravimetric Analysis (TGA) is used to determine the water content of this compound by measuring the mass loss as a function of temperature. The dehydration process can be observed as a distinct step in the TGA curve. acs.orgresearchgate.netresearchgate.net For instance, TGA has been used to confirm the stoichiometry of solvates of 4,4'-bipyridine with carboxylic acids. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in the material. nist.govnih.gov DSC can be used to determine the melting point of this compound and to study the thermodynamics of its dehydration and other phase transitions. acs.orgresearchgate.netresearchgate.net For example, DSC measurements have been used to determine the melting points of various solvates of 4,4'-bipyridine and to identify eutectic temperatures in mixtures. researchgate.net

Quantum Chemical and Theoretical Modeling Approaches

Computational methods provide a theoretical framework to understand the electronic and structural properties of this compound at a molecular level.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the molecular geometry, vibrational frequencies, and electronic structure of 4,4'-bipyridine. nih.govresearchgate.netmsu.sunih.govelsevier.com DFT calculations, often using functionals like B3LYP, can predict optimized geometric bond lengths and angles that are in good agreement with experimental data from X-ray diffraction. nih.gov These calculations are also used to assign vibrational bands observed in IR and Raman spectra. nih.gov Furthermore, DFT can be employed to study the interaction energies in hydrogen-bonded systems, providing insights into the stability of the dihydrate structure. researchgate.net

Ab Initio Calculations for Potential Energy Surfaces

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. whiterose.ac.uk For a system like this compound, the PES is a complex, high-dimensional surface that maps the energetic consequences of all possible atomic arrangements. The generation of an accurate PES relies on high-level quantum mechanical calculations known as ab initio methods, which solve the electronic Schrödinger equation "from the beginning" without prior experimental data.

The process involves several key steps:

Selection of Geometries: A large number of distinct molecular configurations are generated. This includes not only variations in the internal geometry of the 4,4'-bipyridine molecule (such as bond lengths, angles, and the crucial inter-ring torsion angle) but also the relative positions and orientations of the two water molecules.

High-Level Energy Calculations: For each geometric configuration, a single-point energy is calculated using a highly accurate ab initio method. The "gold standard" is often considered the Coupled Cluster with Single, Double, and perturbative Triple excitations [CCSD(T)], which provides a very accurate description of electron correlation. hsu-hh.de For efficiency, methods like Møller-Plesset perturbation theory (MP2) or specific Density Functional Theory (DFT) functionals are also employed. nih.gov

Surface Fitting: The calculated energy points are then fitted to an analytical mathematical function. hsu-hh.de This creates a continuous and differentiable PES that can be used for further studies, such as molecular dynamics simulations. whiterose.ac.uk

Due to the immense computational cost of performing thousands of high-level ab initio calculations, modern approaches increasingly utilize machine learning (ML) and neural networks (NN). whiterose.ac.uknih.gov In this workflow, a smaller, more manageable set of ab initio calculations is performed to train an ML model, which can then rapidly and accurately predict the energy for any other geometry, significantly accelerating the generation of the PES. nih.gov

Computational Prediction of Crystal Structures and Lattice Energy Landscapes

Computational Crystal Structure Prediction (CSP) is a powerful tool used to identify the most energetically favorable, and therefore most likely to be observed, crystal packing arrangements of a molecule. nih.gov This is particularly important for understanding polymorphism, where a single compound can form multiple distinct crystal structures. For this compound, CSP methods are essential for rationalizing its observed solid-state structure and predicting potential, yet-undiscovered, polymorphs.

The CSP process typically involves:

Structure Generation: A vast number of hypothetical crystal structures are generated by varying the position, orientation, and conformation of the 4,4'-bipyridine molecule and the associated water molecules within various possible space groups.

Lattice Energy Calculation: The stability of each generated structure is assessed by calculating its lattice energy. This energy represents the strength of the intermolecular interactions within the crystal. These calculations must accurately model all interactions, including the critical hydrogen bonds between the pyridine nitrogen atoms and the water molecules, as well as van der Waals forces.

Energy Ranking: The generated structures are ranked according to their calculated lattice energies, creating a lattice energy landscape. nih.gov The structures with the lowest energies represent the most stable predicted polymorphs. rsc.org The experimentally observed structure is expected to be at or very near the global minimum of this landscape. nih.govrsc.org

The analysis of the lattice energy landscape provides crucial insights into the thermodynamic favorability of different packing motifs. mdpi.com For this compound, this allows for a detailed understanding of how the interplay between the shape of the bipyridine molecule and the hydrogen-bonding capacity of the water molecules dictates the final crystal structure.

Below is a representative data table illustrating a hypothetical lattice energy landscape for a molecular hydrate (B1144303).

| Structure ID | Space Group | Calculated Lattice Energy (kJ/mol) | Energy Rank | Key Interactions |

|---|---|---|---|---|

| BPY-H2O-001 | P2₁/c | -150.2 | 1 | N···H-O, O-H···O |

| BPY-H2O-002 | P-1 | -148.9 | 2 | N···H-O, O-H···O |

| BPY-H2O-003 | P2₁2₁2₁ | -147.5 | 3 | N···H-O, C-H···O |

| BPY-H2O-004 | C2/c | -145.8 | 4 | N···H-O, O-H···O |

Analysis of Torsional Potential-Energy Profiles

A critical feature of the 4,4'-bipyridine molecule is its conformational flexibility, specifically the rotation or torsion around the central carbon-carbon bond connecting the two pyridine rings. A torsional potential-energy profile is a one-dimensional slice of the full PES that illustrates how the molecule's energy changes as a function of this dihedral angle. nih.govresearchgate.net

Detailed ab initio studies have been conducted to map this profile for the isolated 4,4'-bipyridine molecule. nih.gov These calculations, using methods such as MP2, DFT, and coupled-cluster theory, reveal key energetic features of the molecule's intrinsic flexibility. nih.gov

Key findings from these computational studies include:

The most stable conformation (the global energy minimum) of 4,4'-bipyridine is not planar. Instead, the molecule adopts a twisted conformation. nih.gov

The energy barrier to rotate from this twisted minimum to a fully planar conformation (0° dihedral angle) is calculated to be approximately 1.5-1.8 kcal/mol. nih.gov

The energy barrier to reach the perpendicular conformation (90° dihedral angle) is slightly higher, estimated to be around 2.0-2.2 kcal/mol. nih.gov

This inherent torsional flexibility is a defining characteristic that directly influences how the molecule packs in the solid state. The low energy barrier for twisting allows the molecule to adapt its conformation to optimize intermolecular interactions, such as the hydrogen bonds it forms with water molecules in the dihydrate crystal structure.

The following table summarizes the key energetic points on the torsional potential-energy profile of 4,4'-bipyridine as determined by computational methods.

| Conformation | Approximate Dihedral Angle | Relative Energy (kcal/mol) | Significance |

|---|---|---|---|

| Twisted (Global Minimum) | ~37° | 0.0 | Most stable gas-phase conformation |

| Planar Transition State | 0° | ~1.5 - 1.8 nih.gov | Energy barrier to planarity |

| Perpendicular Transition State | 90° | ~2.0 - 2.2 nih.gov | Energy barrier to perpendicularity |

Electrochemical Behavior and Advanced Functional Applications

Electrochemical Properties and Redox Characteristics

The redox characteristics of 4,4'-Bipyridine (B149096) are fundamental to its role as an electron mediator and a building block for electroactive materials. It can stabilize various oxidation states of coordinated metal centers and participate directly in electron transfer processes.

Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of 4,4'-Bipyridine and its metal complexes. CV studies reveal information about the potentials at which electron transfer reactions occur, the stability of the resulting species, and the kinetics of the electron transfer.

In a study of a charge transfer complex formed between 4,4'-bipyridine and a benzoquinone derivative in a dimethylformamide (DMF) solution, cyclic voltammetry at a platinum electrode revealed two coupled peaks. researchgate.netiieta.org The difference in the peak potentials (ΔEp) at various scan rates was observed to be between 120.5 to 220.5 ± 5 mV, which is larger than the 58 mV expected for a one-electron Nernstian process, indicating a quasi-reversible process. iieta.org

Ruthenium complexes incorporating 4,4'-bipyridine as a bridging ligand have also been extensively studied. For instance, a triangular complex, [(cyclen)3Ru3(4,4′-bpy)3]6+, displays three distinct one-electron oxidation events in its cyclic voltammogram. berkeley.edu These reversible processes are attributed to the 6+/7+, 7+/8+, and 8+/9+ couples of the complex, demonstrating the ability of the bipyridine bridges to mediate electronic communication between the metal centers. berkeley.edu In contrast, a square-shaped complex, [(cyclen)4Ru4(4,4′-bpy)4]8+, shows a single four-electron oxidation couple, highlighting how the geometry of the complex influences its electrochemical properties. berkeley.edu

The electrochemical oxidation of other molecules can be influenced by the presence of 4,4'-bipyridine. For example, the oxidation of catechol at a glassy carbon electrode is altered in the presence of 4,4'-bipyridine. The process follows an ErCi (reversible electron transfer followed by an irreversible chemical reaction) mechanism, where the o-benzoquinone formed from catechol oxidation is attacked by the 4,4'-bipyridine in a Michael addition reaction. semanticscholar.org

| Complex | Redox Couple(s) | E1/2 (V vs. reference) | Reference Electrode | Solvent/Electrolyte | Source |

|---|---|---|---|---|---|

| [(cyclen)3Ru3(4,4′-bpy)3]n+ | 6+/7+ 7+/8+ 8+/9+ | 0.207 0.342 0.434 | Cp2Fe0/+ | Acetonitrile (B52724) | berkeley.edu |

| [(cyclen)4Ru4(4,4′-bpy)4]8+ | Single 4e⁻ oxidation | 0.430 | Cp2Fe0/+ | Acetonitrile | berkeley.edu |

| [Ru(bpy)2(44′bpy(OH)2)]3+/2+ (protonated) | Ru3+/2+ | 0.91 | Ag/AgCl | Aqueous (pH < 2.0) | rsc.org |

| [Ru(bpy)2(44′bpy(O)2)]+/0 (deprotonated) | Ru3+/2+ | 0.62 | Ag/AgCl | Aqueous (pH > 6.8) | rsc.org |

4,4'-Bipyridine and its derivatives are known to form charge transfer (CT) complexes, where an electron is transferred from a donor molecule to an acceptor. In metal complexes, this often manifests as metal-to-ligand charge transfer (MLCT), where an electron is excited from a metal-centered orbital to a ligand-centered orbital. iieta.orgosti.gov These MLCT transitions are a hallmark of many ruthenium-bipyridine complexes and are crucial for their applications in solar energy conversion and photocatalysis. iieta.orgosti.gov

The electronic transitions in these complexes, often observed in the visible part of the spectrum, are attributed to MLCT. iieta.org The energy of the MLCT band can be tuned by modifying the bipyridine ligand. For example, introducing electron-withdrawing groups like carboxylic acid (-COOH) at the 4,4'-positions lowers the energy of the ligand's π* orbital, causing a red shift in the absorption spectrum. acs.org

In some cases, electron transfer can occur from the metal to the bipyridine ligand even in the ground state. Studies on bis(phospholyl) thulium complexes with bipyridine have shown that an electron transfer occurs from the divalent metal to the ligand, a consequence of the strong reduction potential of the metal fragment. acs.org

In coordination polymers and multinuclear complexes, 4,4'-bipyridine frequently serves as a bridge, physically separating two or more metal centers. Its conjugated π-system provides a pathway for intramolecular electron transfer between these centers. acs.org The efficiency of this electron transfer is a key factor in the development of molecular wires and other electronic components.

Density functional theory (DFT) calculations on a Ru3 triangular complex bridged by 4,4'-bipyridine revealed that the metal-based orbitals have contributions from the π system of the bridging ligands, providing a likely pathway for electron transfer. berkeley.edu The ability of bipyridine-type ligands to mediate electron transfer is also critical in biological and bio-inspired systems. It has been shown that bipyridines can effectively mediate electron transfer from an electrode to NADP+, a crucial cofactor in many enzymatic reactions, enabling its regeneration for use in biocatalysis. nih.gov

The mechanism of electron transfer across a 4,4'-bipyridine bridge has been a subject of theoretical evaluation, with studies focusing on the resonance structures of the transition state to understand the key features of the process. acs.org

Catalytic Applications of 4,4'-Bipyridine Dihydrate-Based Systems

The ability of 4,4'-bipyridine to coordinate with a wide range of transition metals and facilitate electron transfer makes it a valuable ligand in the design of catalysts. Systems based on this compound are employed in homogeneous, heterogeneous, photocatalytic, and electrocatalytic processes.

Catalysts can be classified as homogeneous (the catalyst is in the same phase as the reactants) or heterogeneous (the catalyst is in a different phase). youtube.com Metal complexes of 4,4'-bipyridine have been explored in both domains.

Homogeneous catalysis often involves discrete, soluble metal-bipyridine complexes. For example, polynuclear metal clusters have been investigated for their catalytic activity in various organic transformations. dtu.dk While highly active and selective, a major drawback of homogeneous catalysts is the difficulty in separating them from the product mixture for recovery and reuse. nih.gov

To overcome this limitation, heterogeneous catalysts are developed by immobilizing homogeneous metal complexes onto solid supports. nih.gov Bipyridine-based organosilica nanotubes have been used as a platform to create molecular heterogeneous iridium-based catalysts. nih.gov These catalysts, used for C-H bond activation reactions, demonstrated enhanced activity and durability compared to their homogeneous counterparts. The solid support prevents the aggregation and deactivation of the metal complexes and facilitates easy recovery and reuse. nih.gov

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis | Source |

|---|---|---|---|

| Phase | Catalyst and reactants in the same phase | Catalyst and reactants in different phases | youtube.com |

| Operating Conditions | Generally lower temperature and pressure | Often requires higher temperature and pressure | youtube.com |

| Selectivity | Often highly selective | Can be less selective | youtube.com |

| Catalyst Recovery | Difficult, can lead to product contamination | Relatively simple (e.g., filtration) | nih.gov |

| Catalyst Stability | Can be less stable and prone to deactivation | Generally more stable and robust | nih.gov |

Photocatalysis utilizes light to drive chemical reactions. Nickel-bipyridine complexes, in conjunction with a photosensitizer like an iridium complex, are widely used in photoredox catalysis for cross-coupling reactions. acs.orgnih.gov In one proposed mechanism, an excited photosensitizer reduces a Ni(I)-bipyridine complex to a Ni(0) species. This highly reactive Ni(0) complex then undergoes oxidative addition with an aryl halide. The resulting Ni(II) complex captures a radical generated by the photosensitizer, leading to a Ni(III) intermediate that reductively eliminates to form the desired product and regenerate a Ni(I) species, continuing the catalytic cycle. nih.gov Manganese complexes with modified bipyridine ligands have also been developed for the photocatalytic reduction of carbon dioxide (CO2) to carbon monoxide (CO). researchgate.net

Electrocatalysis uses an electrical potential to facilitate reactions. 4,4'-Bipyridine itself has been shown to act as a molecular electrocatalyst for the hydrogen evolution reaction (HER) on copper and silver electrodes in neutral and alkaline media. researchgate.net The proposed mechanism involves the reduction of adsorbed bipyridine to a monohydro bipyridine radical, which is further reduced to a dihydro bipyridine. H2 is then evolved, regenerating the bipyridine catalyst for the next cycle. researchgate.net This demonstrates the direct participation of the bipyridine molecule in the catalytic process, mediating the transfer of protons and electrons.

Luminescent and Optical Material Development

The rigid, conjugated structure of 4,4'-bipyridine makes it an exceptional building block for creating advanced luminescent and optical materials. When incorporated into coordination complexes and metal-organic frameworks (MOFs), it facilitates efficient energy transfer processes, leading to tunable and intense light emission. These properties are harnessed in developing new technologies ranging from chemical sensors to energy conversion systems.

Exploration of Luminescent Properties in Metal-Bipyridine Assemblies

The assembly of 4,4'-bipyridine with metal ions, particularly lanthanides (Ln³⁺), has produced a vast class of materials with significant luminescent properties. In these systems, the bipyridine ligand often acts as an "antenna," absorbing incident light and transferring the energy to the metal center, which then emits light. This ligand-to-metal energy transfer (LMET) circumvents the inefficient light absorption that is characteristic of lanthanide ions due to their spin-forbidden f-f electron transitions rsc.orgmdpi.com.

Research has demonstrated that the photophysical properties of these assemblies can be finely tuned. For instance, in a series of MOFs with the formula ²∞[Ln₂Cl₆(bipy)₃]·2bipy, the 4,4'-bipyridine linkers serve as an efficient antenna, triggering red luminescence for Europium (Eu³⁺) and green luminescence for Terbium (Tb³⁺) rsc.org. By co-doping a Gadolinium (Gd³⁺) framework with both Eu³⁺ and Tb³⁺, it is possible to achieve color tuning through both LMET and a subsequent metal-to-metal energy transfer (MMET) from Tb³⁺ to Eu³⁺ rsc.org.

The luminescence intensity of these materials can be highly sensitive to their chemical environment. In certain lanthanide complexes with a bis-bipyridine-phosphine-oxide ligand, the metal-centered luminescence was observed to increase dramatically in the presence of specific anions. The addition of nitrate anions, for example, led to an 11-fold increase in luminescence intensity for a Eu³⁺ complex and a 7-fold increase for a Tb³⁺ complex in acetonitrile solutions nih.govacs.org. This effect is attributed to the anions coordinating to the metal center, which alters the coordination sphere and enhances the energy transfer process nih.gov.

The table below summarizes the photophysical properties of selected metal-bipyridine complexes, illustrating the efficient sensitization of the metal center by the bipyridine-containing ligands.

| Complex | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Lifetime (τ) | Notes |

| [Eu³⁺ complex with bis-bipyridine-phosphine-oxide]¹ | ~300 | Varies | 0.30 | 1.45 ms | Data measured in acetonitrile; luminescence intensity increases 11-fold with added nitrate anions. acs.org |

| [Tb³⁺ complex with bis-bipyridine-phosphine-oxide]¹ | ~300 | Varies | 0.14 | 0.63 ms | Data measured in acetonitrile; luminescence intensity increases 7-fold with added nitrate anions. acs.org |

| [Yb(2Tcbx)₂]³⁺ ² | 360 | Near-infrared | 0.69% | Not specified | A pyridine-bis(carboxamide)-based ligand system. rsc.org |

| [Nd(2Tcbx)₂]³⁺ ² | 360 | Near-infrared | 0.20% | Not specified | A pyridine-bis(carboxamide)-based ligand system. rsc.org |

| [Er(2Tcbx)₂]³⁺ ² | 360 | Near-infrared | 0.01% | Not specified | A pyridine-bis(carboxamide)-based ligand system. rsc.org |

¹ Ligand is PhP(O)(bipy)₂, where bipy is 6-methylene-6'-methyl-2,2'-bipyridine. ² 2Tcbx is a pyridine-bis(carboxamide)-based ligand with a bithiophene pendant.

Role as Photosensitizers in Energy Conversion

A photosensitizer is a molecule that produces a chemical change in another molecule in a photochemical process. Bipyridine-based complexes are effective photosensitizers because they can absorb light energy to reach an excited state and then transfer that energy to another molecule, often generating reactive oxygen species like singlet oxygen. This process is central to applications such as photodynamic therapy and photocatalysis nih.gov.

The mechanism involves the absorption of a photon by the bipyridine ligand, promoting it to a singlet excited state. Through intersystem crossing, this is converted to a more stable triplet excited state. The energy from this triplet state can then be transferred to ground-state triplet oxygen (³O₂) to generate excited-state singlet oxygen (¹O₂), a highly reactive species rsc.org.

Lanthanide complexes featuring bipyridine-type ligands have demonstrated this dual functionality. For instance, complexes with a pyridine-bis(carboxamide)-bithiophene sensitizer not only display near-infrared luminescence but also generate singlet oxygen upon excitation. The efficiency of singlet oxygen generation was found to be 19% for a Ytterbium (Yb³⁺) complex and 25% for a Neodymium (Nd³⁺) complex, showcasing a competition between the energy transfer pathways that lead to luminescence versus singlet oxygen production rsc.org. This dual capability opens avenues for developing materials that can be used for both imaging (via luminescence) and therapy (via singlet oxygen generation) rsc.org.

Furthermore, the principle of using a light-harvesting antenna to trigger a reaction at a metal center is a key strategy in energy conversion. By coordinating a fluorescent dye that absorbs strongly at longer wavelengths to a ruthenium-bipyridine complex, researchers have demonstrated efficient energy transfer from the dye to the ruthenium center. This allows the complex to be activated with lower-energy light (e.g., green light), a desirable feature for applications in biological systems and photodynamic therapies rsc.org.

Emerging Applications in Advanced Materials Science